![molecular formula C13H18Cl2N4O B1487065 2-Piperazin-1-ylmethyl-3H-quinazolin-4-one dihydrochloride CAS No. 1177287-65-8](/img/structure/B1487065.png)
2-Piperazin-1-ylmethyl-3H-quinazolin-4-one dihydrochloride
Overview
Description
2-Piperazin-1-ylmethyl-3H-quinazolin-4-one dihydrochloride is a biochemical used for proteomics research . It has a molecular formula of C13H16N4O 2HCl and a molecular weight of 317.21 .
Molecular Structure Analysis
The molecular structure of 2-Piperazin-1-ylmethyl-3H-quinazolin-4-one dihydrochloride consists of a six-membered ring containing two opposing nitrogen atoms . The molecular formula is C13H16N4O 2HCl .Physical And Chemical Properties Analysis
2-Piperazin-1-ylmethyl-3H-quinazolin-4-one dihydrochloride is a solid substance . It has a molecular weight of 317.21 .Scientific Research Applications
Anticancer Activity
Quinazolinones have been extensively studied for their anticancer properties. They act on various cellular pathways to inhibit cancer cell proliferation2-Piperazin-1-ylmethyl-3H-quinazolin-4-one dihydrochloride can be researched for its potential to target specific kinases involved in cancer cell signaling, offering a pathway to develop new oncology medications .
Antibacterial Agents
The rise of antibiotic-resistant bacteria has led to a search for new antibacterial compounds. This compound, with its quinazolinone core, could be pivotal in the development of novel antibiotics that operate through mechanisms different from traditional antibiotics, potentially overcoming resistance issues .
Antifungal Applications
Similar to its antibacterial potential, 2-Piperazin-1-ylmethyl-3H-quinazolin-4-one dihydrochloride may also serve as a lead compound for developing antifungal agents. Its structure allows for the exploration of fungal enzyme inhibition, which is crucial for treating fungal infections .
Antiviral Research
Quinazolinones have shown promise in antiviral research, particularly against HIV. The compound could be investigated for its efficacy against a range of viruses, contributing to the field of antiviral drug development .
Anti-inflammatory Properties
The anti-inflammatory potential of quinazolinones is well-documented. This compound could be utilized in the study of inflammatory pathways and the synthesis of drugs that can mitigate inflammatory responses in various diseases .
Neuroprotective Effects
Research into neurodegenerative diseases could benefit from quinazolinone derivatives2-Piperazin-1-ylmethyl-3H-quinazolin-4-one dihydrochloride might be used to investigate protection against neuronal damage, which is valuable in conditions like Parkinson’s and Alzheimer’s disease .
Analgesic Development
The analgesic properties of quinazolinones make them candidates for pain management research. This compound could be explored for its effectiveness in relieving pain without the side effects associated with opioids .
Sedative and Hypnotic Effects
Lastly, the sedative and hypnotic effects of quinazolinones are notable2-Piperazin-1-ylmethyl-3H-quinazolin-4-one dihydrochloride could be studied for its potential use in treating insomnia and other sleep disorders .
properties
IUPAC Name |
2-(piperazin-1-ylmethyl)-3H-quinazolin-4-one;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O.2ClH/c18-13-10-3-1-2-4-11(10)15-12(16-13)9-17-7-5-14-6-8-17;;/h1-4,14H,5-9H2,(H,15,16,18);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSYHNDRIZRDSIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=NC3=CC=CC=C3C(=O)N2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Piperazin-1-ylmethyl-3H-quinazolin-4-one dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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